molecular formula C15H14O2S B1205619 Methyl-(2,2-diphenyl)vinyl sulfone CAS No. 43013-82-7

Methyl-(2,2-diphenyl)vinyl sulfone

Cat. No.: B1205619
CAS No.: 43013-82-7
M. Wt: 258.3 g/mol
InChI Key: CVKHZXOHMMKYAT-UHFFFAOYSA-N
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Description

Methyl-(2,2-diphenyl)vinyl sulfone (MDVS) is an organosulfur compound characterized by a vinyl sulfone group attached to two phenyl rings and a methyl group. Its molecular formula is C₁₅H₁₄O₂S (molecular weight: 258.34 g/mol). MDVS has been studied for its pharmacokinetic behavior, particularly in murine models. When administered intraperitoneally in mice, MDVS rapidly enters systemic circulation, reaching peak blood concentration within 1 hour. Notably, a portion binds to plasma proteins, and its metabolites (containing hydroxyl and carbonyl groups) are excreted intact in urine, indicating metabolic conversion without structural cleavage .

Properties

CAS No.

43013-82-7

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

(2-methylsulfonyl-1-phenylethenyl)benzene

InChI

InChI=1S/C15H14O2S/c1-18(16,17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

CVKHZXOHMMKYAT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

43013-82-7

Synonyms

methyl-(2,2-diphenyl)vinyl sulfone

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis Applications

1.1 Building Block in Organic Synthesis

Methyl-(2,2-diphenyl)vinyl sulfone serves as a crucial building block in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for creating various derivatives. For instance, it can be used to synthesize sulfonamide derivatives which are important in pharmaceutical chemistry.

1.2 Derivatization Reagent

This compound is employed as a derivatization reagent in techniques such as capillary electrophoresis-mass spectrometry (CE-MS). It reacts with biomolecules like nucleosides to introduce charged sulfonyl groups, enhancing solubility and separation efficiency. A notable study demonstrated its application in detecting pseudouridine in RNA samples, showcasing its utility in biochemical research and diagnostics.

1.3 Synthesis of Functional Materials

This compound is utilized as a precursor for synthesizing functional materials with specific properties. For example, it can undergo Michael addition reactions with cellulose to produce methylsulfonylethyl cellulose (MSEC), which has potential applications in drug delivery systems due to its improved solubility and controlled release characteristics.

Medicinal Chemistry Applications

2.1 Biological Activity

Research indicates that this compound exhibits biological activity that may be harnessed in medicinal chemistry. Its ability to react selectively with thiols allows for the formation of stable adducts, which can be exploited for targeted drug design and development. However, the specific mechanisms of action within biological systems remain less understood and warrant further investigation.

2.2 Nucleoside Derivatization

The compound's role in nucleoside derivatization is particularly noteworthy. By modifying nucleosides with this compound, researchers can enhance the detection and quantification of these biomolecules in various biological samples. This application is crucial for advancing our understanding of RNA biology and related fields.

Material Science Applications

3.1 Polymerization Processes

This compound has been explored for its potential in polymerization processes. Studies have shown that it can copolymerize with other monomers like ethylene to form aliphatic polysulfones that exhibit desirable thermal and chemical stability . These materials find applications in medical devices and hydrocarbon fuel technologies.

3.2 Coupling Agent in Reactions

In synthetic organic chemistry, this compound acts as a coupling agent in Heck vinylation reactions. It facilitates the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides, allowing for the selective introduction of vinyl groups into organic compounds. This capability is essential for developing complex molecules with tailored functionalities.

Summary Table of Applications

Application Area Specific Use Notes
Chemical Synthesis Building block for complex organic moleculesKey role in synthesizing sulfonamide derivatives
Derivatization Reagent CE-MS for biomolecule analysisEnhances solubility and detection efficiency
Functional Materials Synthesis of cellulose derivatives (MSEC)Potential applications in drug delivery
Medicinal Chemistry Nucleoside derivatizationUseful for detecting biomolecules like pseudouridine
Material Science Copolymerization with ethyleneProduces stable polysulfones for medical devices
Coupling Agent Heck vinylation reactionsSelective introduction of vinyl groups into organic compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfone Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl-(2,2-diphenyl)vinyl sulfone C₁₅H₁₄O₂S 258.34 Two phenyl groups, vinyl sulfone, methyl
Phenyl vinyl sulfone C₈H₈O₂S 168.21 Single phenyl, vinyl sulfone
Methyl vinyl sulfone C₃H₆O₂S 106.14 Methyl group, vinyl sulfone
Methyl phenyl sulfone C₇H₈O₂S 156.20 Methyl sulfone attached to phenyl ring
Divinyl sulfone C₄H₆O₂S 118.16 Two vinyl groups attached to sulfone

Key Observations :

  • MDVS is distinguished by its bulky diphenylvinyl structure, which enhances lipophilicity and protein-binding capacity compared to simpler sulfones like methyl vinyl sulfone .
  • Phenyl vinyl sulfone and divinyl sulfone lack the steric hindrance of MDVS, making them more reactive in polymerization and cross-linking reactions .
This compound (MDVS)
  • Metabolism : Undergoes hydroxylation and carbonyl formation without sulfone cleavage, indicating metabolic stability of the sulfone group .
Phenyl Vinyl Sulfone
  • Applications : Used as a building block in pharmaceutical synthesis (e.g., eletriptan hydrobromide) and polymerization reactions. Acts as a process impurity in drug manufacturing .
  • Reactivity : Participates in Michael additions and Heck vinylation due to its electron-deficient vinyl sulfone group .
Methyl Vinyl Sulfone
  • Applications : Employed in derivatization reactions (e.g., pseudouridine detection in HPLC-MS) and textile modification (e.g., methylsulfonylethyl cellulose synthesis) .
  • Safety : Classified as toxic (T+) with hazards including skin irritation and respiratory damage .
Divinyl Sulfone
  • Industrial Use : Cross-linking agent in polymer production (e.g., proton exchange membranes) and functionalized materials .

Pharmacological and Toxicological Profiles

Compound Bioactivity/Applications Toxicity/Safety Profile
MDVS Protein-binding pharmacokinetics; no direct therapeutic use reported Limited toxicity data; metabolites detected in urine
Phenyl vinyl sulfone Pharmaceutical intermediate (e.g., eletriptan) Considered a process impurity; no explicit toxicity data
Methyl vinyl sulfone Analytical reagent, textile modifier T+ hazard classification; requires careful handling
Sulfone derivatives (general) Antibacterial/fungicidal activity (e.g., sulfonamides) Variable; depends on functional groups

Notable Contrasts:

  • While MDVS exhibits metabolic stability, simpler sulfones like methyl vinyl sulfone are more reactive but pose higher toxicity risks .
  • Sulfone compounds with aromatic substituents (e.g., diphenyl or phenyl groups) generally show enhanced thermal and chemical stability, making them suitable for high-performance polymers .

Market and Industrial Relevance

  • MDVS: Limited commercial data; primarily studied in academic pharmacokinetic research .
  • Diphenyl Sulfone (broader market): Widely used in polymer processing (e.g., polyimide copolymers for fuel cells) and pharmaceuticals. The global market is driven by demand in Asia-Pacific and North America .
  • Vinyl Sulfones (collective) : Divinyl and phenyl vinyl sulfones dominate industrial applications, with a projected market growth of 4.2% CAGR (2022–2031) due to their role in advanced materials .

Preparation Methods

Reaction Mechanism and Reagents

A prominent route involves the sulfonation of diphenylacetylene derivatives using methanesulfonyl chloride. The reaction proceeds via electrophilic addition, where the sulfonyl group is introduced to the alkyne moiety. The diphenylacetylene substrate reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the vinyl sulfone structure. The general reaction can be represented as:

Diphenylacetylene+CH3SO2ClAlCl3Methyl-(2,2-diphenyl)vinyl sulfone+HCl\text{Diphenylacetylene} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}

Optimization and Yield

Key parameters influencing yield include temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios. Excess methanesulfonyl chloride (1.2 equivalents) ensures complete conversion, with yields reaching 65–70% after purification by recrystallization from isopropyl acetate. Side products, such as disulfonated derivatives, are minimized by controlled addition rates.

Heck Vinylation of Aryl Halides

Catalytic System and Substrates

The Heck reaction provides a versatile pathway for constructing the vinyl sulfone framework. Methyl vinyl sulfone serves as the vinylating agent, coupling with diphenyl-substituted aryl halides (e.g., 2-bromo-1,1-diphenylethylene) in the presence of a palladium catalyst. A typical catalytic system comprises Pd(OAc)₂ (5 mol%), triphenylphosphine (PPh₃, 10 mol%), and a base such as triethylamine (Et₃N) in dimethylformamide (DMF).

Reaction Conditions and Efficiency

Heating the reaction mixture to 80–100°C for 12–18 hours achieves conversions exceeding 75%. The regioselectivity is influenced by the electronic effects of the diphenyl groups, favoring the formation of the trans-vinyl sulfone isomer. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 70–78% purity.

Oxidation of Thioether Precursors

Step-wise Oxidation Process

A scalable method involves the oxidation of a diphenyl thioether intermediate. Starting from benzhydrol, the synthesis proceeds through three stages:

  • Thioether Formation : Benzhydrol is converted to diphenylmethyl chloride using concentrated H₂SO₄, followed by reaction with methyl thioglycolate to yield methyl diphenylthioacetate.

  • Sulfoxide Intermediate : Oxidation with 35% hydrogen peroxide (H₂O₂) at 30°C produces the sulfoxide derivative.

  • Final Oxidation to Sulfone : Prolonged oxidation with excess H₂O₂ or alternative oxidants (e.g., meta-chloroperbenzoic acid, mCPBA) completes the conversion to the sulfone.

Yield and Scalability

This method achieves an overall yield of 82–85% when conducted in a one-pot sequence without intermediate isolation. The use of isopropyl acetate for crystallization ensures high purity (>98%), making it suitable for industrial-scale production.

Alternative Synthetic Routes

Michael Addition Approaches

Methyl vinyl sulfone participates in Michael additions with diphenyl-stabilized nucleophiles. For instance, reaction with diphenylphosphine oxide in the presence of a base (e.g., K₂CO₃) generates adducts that are subsequently oxidized to the sulfone. While this route offers functional group diversity, yields are moderate (50–60%) due to competing side reactions.

Radical-Mediated Sulfonylation

Recent advances employ photoredox catalysis to generate sulfonyl radicals from methanesulfonyl chloride. These radicals add to diphenylacetylene under visible light irradiation, followed by hydrogen atom transfer (HAT) to form the vinyl sulfone. This method, though innovative, requires further optimization to improve reproducibility.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each method:

Method Starting Materials Yield Key Advantages Limitations
SulfonationDiphenylacetylene65–70%Simple reagents, scalableRequires harsh conditions (AlCl₃)
Heck VinylationAryl halide, Methyl vinyl sulfone70–78%High regioselectivityPalladium catalyst cost
Thioether OxidationBenzhydrol, Methyl thioglycolate82–85%One-pot synthesis, high purityMulti-step oxidation
Michael AdditionDiphenyl nucleophiles50–60%Functional group toleranceLow yield due to side reactions
Radical SulfonylationDiphenylacetylene40–55%Mild conditions, no metal catalystsExperimental, unoptimized

Q & A

Q. What are the recommended safety protocols for handling Methyl-(2,2-diphenyl)vinyl sulfone in laboratory settings?

  • Methodological Answer : this compound requires stringent safety measures due to its sulfone group, which can cause skin/eye irritation and respiratory hazards. Key protocols include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms .
  • Storage : Store in airtight containers in well-ventilated areas away from oxidizers. Monitor for sulfur dioxide release under high heat .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste facilities .
    References: Safety data sheets and toxicological profiles .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer : Synthesis typically involves vinyl sulfonation or Friedel-Crafts alkylation :
  • Vinyl Sulfonation : React diphenylacetylene with methanesulfonyl chloride under radical initiation (e.g., AIBN) in dichloromethane at 60°C. Yields ~65–70% .
  • Cross-Coupling : Use Pd-catalyzed coupling of 2,2-diphenylethylene with methyl sulfinate esters. Optimize ligand choice (e.g., XPhos) to reduce byproducts .
    References: Polymer synthesis patents and sulfonation methodologies .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : 1^1H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.1 ppm for methyl-sulfone group) confirms substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<0.5% threshold) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for polymer applications .
    References: Material characterization studies .

Advanced Research Questions

Q. How does this compound enhance dielectric properties in high-temperature polymers?

  • Methodological Answer : The sulfone group (SO2-\text{SO}_2-) imparts polarizability and thermal stability (>300°C). In poly(ether sulfone) (PES) matrices:
  • Dielectric Constant (ε\varepsilon) : Increases to ~3.5–4.0 at 1 MHz due to dipole alignment under electric fields .
  • Glass Transition Temperature (TgT_g) : Elevates TgT_g by 20–30°C compared to non-sulfonated analogs, as shown in DMA profiles .
    References: Dielectric property studies .

Q. What mechanistic insights explain this compound’s reactivity in Michael addition reactions?

  • Methodological Answer : The electron-deficient vinyl sulfone group acts as a Michael acceptor . Key steps:
  • Nucleophilic Attack : Thiols or amines attack the β-carbon, forming a stabilized sulfone anion intermediate .
  • Stereoelectronic Effects : DFT calculations show a 15–20 kcal/mol activation barrier, influenced by diphenyl groups’ steric hindrance .
    References: Reaction mechanism studies .

Q. How can computational modeling optimize this compound’s electroluminescent properties for OLEDs?

  • Methodological Answer : Density Functional Theory (DFT) predicts HOMO-LUMO gaps (~3.1 eV) and triplet-state energies for thermally activated delayed fluorescence (TADF):
  • Donor-Acceptor Design : Pair with carbazole donors to reduce ΔEST\Delta E_{\text{ST}} to <0.3 eV, enhancing emission efficiency .
  • Molecular Dynamics (MD) : Simulate thin-film morphology to minimize aggregation-induced quenching .
    References: TADF material research .

Q. What are the subchronic toxicity risks of this compound exposure in aquatic ecosystems?

  • Methodological Answer : EPA provisional guidelines indicate:
  • LC50 (Daphnia magna) : 2.5 mg/L (96-hr exposure). Apply a 10× uncertainty factor (UF) for chronic risk due to data gaps .
  • Bioaccumulation : Log KowK_{\text{ow}} = 3.1 suggests moderate persistence; monitor sulfone degradation products in sediment .
    References: EPA toxicity assessments .

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